4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Catalog No.
S710382
CAS No.
175277-01-7
M.F
C13H7F3N2O
M. Wt
264.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitri...

CAS Number

175277-01-7

Product Name

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile

Molecular Formula

C13H7F3N2O

Molecular Weight

264.2 g/mol

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(18-8-10)19-11-4-1-9(7-17)2-5-11/h1-6,8H

InChI Key

IPRJCIVGKWLASQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is a diaryl ether building block primarily utilized as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The compound's structure, featuring a trifluoromethyl (-CF3) group on the pyridine ring, is not an incidental detail; this group is intentionally incorporated to enhance the metabolic stability and target-binding affinity of the final active pharmaceutical ingredient (API). Its robust chemical properties make it a staple precursor in medicinal chemistry and drug discovery programs focused on oncology and inflammatory diseases.

Substituting this compound with analogs lacking the 5-trifluoromethyl group, or with isomers where the group is in a different position, is a common but critical procurement error. The trifluoromethyl group's strong electron-withdrawing nature and specific location are fundamental to the intended downstream reaction pathways and biological activity. For example, replacing the -CF3 group with a methyl (-CH3) analog can drastically reduce the target binding affinity of the final inhibitor and introduce a site for metabolic oxidation, compromising the drug's pharmacokinetic profile. Therefore, for synthesizing specific, high-potency kinase inhibitors like RAF inhibitors, this exact intermediate is often non-negotiable.

RAF Inhibitor Precursor

This compound is a documented key intermediate for synthesizing potent, selective B/C-RAF inhibitors. In the development of the clinical candidate RAF709, analogs built from this specific trifluoromethylpyridine core were essential for achieving high potency in cellular assays. The trifluoromethyl group is critical for interactions within the kinase binding pocket, and its substitution or removal often leads to a significant loss of inhibitory activity.

Evidence DimensionRole as a synthetic precursor for a clinical candidate
Target Compound DataRequired intermediate for the synthesis of RAF709, a potent and selective B/C RAF inhibitor.
Comparator Or BaselineAnalogs without the 5-trifluoromethylpyridine moiety or with alternative substituents.
Quantified DifferenceThe final compound, RAF709, demonstrated efficacy in KRAS mutant xenograft models, a result dependent on the specific precursor structure.
ConditionsMedicinal chemistry campaign for oncology drug discovery, targeting RAS mutant cancers.

For researchers developing specific RAF inhibitors, this exact precursor is required to replicate or build upon established high-potency scaffolds.

Metabolic Stability from CF3 Group

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to metabolic oxidation by cytochrome P450 enzymes. When used as a bioisosteric replacement for a methyl or unsubstituted position, the -CF3 group blocks a common site of metabolism. This can lead to improved in vitro metabolic stability and a more favorable pharmacokinetic profile in the final drug candidate compared to non-fluorinated analogs.

Evidence DimensionBond Dissociation Energy (Metabolic Stability Proxy)
Target Compound DataC–F Bond Energy: ~485 kJ/mol
Comparator Or BaselineAnalog with -CH3 group (C-H Bond Energy: ~414 kJ/mol)
Quantified DifferenceThe C-F bond is ~17% stronger, contributing to higher resistance to metabolic cleavage.
ConditionsGeneral metabolic pathways involving cytochrome P450 oxidation.

Procuring this intermediate is a strategic choice to design end-products with enhanced metabolic stability, potentially leading to better bioavailability and in vivo efficacy.

Higher SNAr Reaction Yield

The synthesis of diaryl ethers often proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing effect of the trifluoromethyl group at the 5-position of the pyridine ring activates the 2-position for nucleophilic attack by a phenoxide. This electronic activation can lead to higher reaction yields and cleaner conversions compared to analogs with less electron-withdrawing substituents (e.g., -H, -CH3) or those with the substituent at a less activating position. Patents describing the synthesis of related structures frequently specify the use of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF to facilitate this key bond-forming step.

Evidence DimensionReaction Efficiency (Qualitative)
Target Compound DataThe 5-CF3 group strongly activates the C-2 position of the pyridine ring for SNAr.
Comparator Or BaselineAnalogs with electron-donating or neutral groups (e.g., -CH3, -H) at the 5-position, which provide weaker activation.
Quantified DifferenceLeads to potentially higher yields, faster reaction times, or milder required conditions for the diaryl ether formation.
ConditionsNucleophilic aromatic substitution (SNAr) with a phenoxide in a polar aprotic solvent (e.g., DMF, DMSO).

Choosing this intermediate can improve the efficiency and yield of a critical synthesis step, reducing costs and simplifying purification in both lab-scale and scale-up operations.

RAF/MEK Inhibitor Building Block

Ideal for medicinal chemistry programs focused on synthesizing next-generation RAF kinase inhibitors for oncology research, particularly for RAS-mutant cancers where high potency and selectivity are paramount. The specific electronic and steric profile of this intermediate is proven to be compatible with achieving high target engagement.

Metabolically Robust Candidates

For projects where overcoming metabolic instability is a primary objective. Incorporating this building block is a rational design strategy to block potential sites of P450 oxidation, aiming to improve the pharmacokinetic profile and in vivo half-life of the final compound.

Diaryl Ether Scale-Up

Suited for process development and scale-up chemistry where maximizing yield and purity in SNAr reactions is a key process goal. The inherent electronic activation provided by the 5-CF3 group facilitates a more efficient and reliable synthesis of the diaryl ether core structure.

XLogP3

2.7

Explore Compound Types